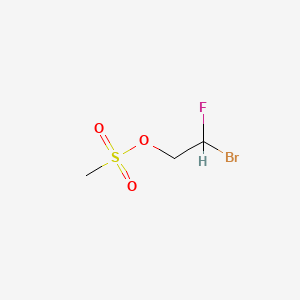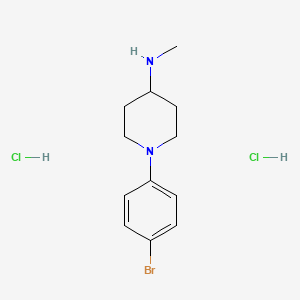
4-(2-Methoxy-5-nitrophenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxy-5-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C11H15NO4. It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, along with a butanol chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to room temperature
Catalysts: Magnesium turnings for Grignard reagent preparation
Reduction: Sodium borohydride or lithium aluminum hydride for the reduction step
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
4-(2-Methoxy-5-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
Oxidation: 4-(2-Methoxy-5-nitrophenyl)butan-2-one
Reduction: 4-(2-Methoxy-5-aminophenyl)butan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(2-Methoxy-5-nitrophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s solubility and bioavailability. The overall effect depends on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(2-Methoxy-5-nitrophenyl)butan-2-one
- 4-(5-Methoxy-2-nitrophenyl)butan-2-ol
Uniqueness
4-(2-Methoxy-5-nitrophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
4-(2-methoxy-5-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C11H15NO4/c1-8(13)3-4-9-7-10(12(14)15)5-6-11(9)16-2/h5-8,13H,3-4H2,1-2H3 |
InChIキー |
XOSMHURMLLSKFM-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=C(C=CC(=C1)[N+](=O)[O-])OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)





